molecular formula C17H26ClNO B3030631 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride CAS No. 93413-79-7

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride

Cat. No. B3030631
CAS RN: 93413-79-7
M. Wt: 295.8 g/mol
InChI Key: FRUZSOSEIYTGFT-UHFFFAOYSA-N
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Description

The compound of interest, 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, is a chemical structure that appears to be related to various research areas, including the synthesis of sesquiterpenes, analgesic compounds, and other cyclohexylamine derivatives. The papers provided discuss the synthesis and reactivity of similar compounds, which can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of compounds related to the target molecule involves multiple steps, starting from different precursors. For instance, the synthesis of a bromine-containing sesquiterpene starts from an anisole derivative and involves reactions such as ozonolysis and osmium tetroxide-mediated dihydroxylation . Another paper describes three principal routes to synthesize an analgesic compound with a similar structure, involving C-alkylation, reduction, elimination, and a Hofmann elimination as key steps . These methods highlight the complexity and versatility of synthetic routes that could potentially be applied to the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including NMR and X-ray crystallography. For example, the crystal structure of a compound with a cyclohexenone ring was determined, revealing different conformations of the cyclohexenone rings and the presence of intramolecular hydrogen bonds . These findings suggest that the target compound may also exhibit interesting conformational properties and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of compounds with similar structures has been explored in several studies. Cyclohexylamines have been shown to undergo reactions such as nucleophilic substitution and condensation . Additionally, the reactivity of the double bond in a cyclohexene derivative towards oxidizing agents has been examined, leading to products like epoxides and cyclohexanones . These reactions are indicative of the types of chemical transformations that the target compound might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the target compound, they do provide data on related compounds. For example, the synthesis of 4-silacyclohexanones and amines containing various protecting groups has been reported, with characterization by elemental analysis, mass spectrometry, and NMR studies . These methods could be used to deduce the physical and chemical properties of the target compound, such as solubility, stability, and reactivity.

Scientific Research Applications

Mechanism of Action and Pharmacological Effects

Tramadol, a molecule similar in structure to the compound , exhibits a unique mechanism of action, binding to micro-opioid receptors and inhibiting the reuptake of monoamines, resembling the action of antidepressants like desipramine. Additionally, tramadol's interaction with muscarinic, serotonin, and nicotinic acetylcholine receptors indicates a multifaceted mechanism, potentially involving these receptors as well. Notably, tramadol maintains renal blood flow, suggesting its safety as an analgesic during postoperative periods. This insight could be pertinent to similar compounds like 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, emphasizing the necessity of studying its effects on orphan G-protein-coupled receptors related to pain (Mimami, 2005).

Environmental and Chemical Evaluation

The evaluation of thiophene analogues of carcinogens provides insights into the chemical behavior and potential carcinogenicity of structurally similar compounds. The study of these analogues, which involves synthesis, characterization, and assessment in biological assays, sheds light on their activity profiles and potential health implications, contributing to a broader understanding of related compounds' chemical and biological behaviors (Ashby et al., 1978).

Toxicity Assessment

A comprehensive review of crude 4-methylcyclohexanemethanol (MCHM) presents an extensive evaluation of its toxicity, encompassing acute and subchronic oral toxicity, skin and eye irritation, and mutagenic and carcinogenic potential. This review also addresses the effects of its constituents and metabolites, offering valuable context for the assessment of related compounds and their potential impact on human health (Paustenbach et al., 2015).

Pharmacological Inhibition and Interaction

Understanding the selectivity and potency of chemical inhibitors, especially those affecting Cytochrome P450 (CYP) enzymes, is crucial in drug metabolism and potential drug-drug interactions. The review of chemical inhibitors for CYP isoforms in human liver microsomes offers significant insights into the involvement of specific CYP isoforms in the metabolism of various drugs, which could be relevant for understanding the metabolic pathways and interactions of this compound (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

WY 45960 hydrochloride, also known as CID 13520349 or 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, is a metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

WY 45960 hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by WY 45960 hydrochloride is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, WY 45960 hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this can include mood elevation, which is why compounds like WY 45960 hydrochloride are often used in the treatment of mood disorders .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of WY 45960 hydrochloride’s action primarily involve changes in neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to various physiological effects, depending on the specific neural pathways involved. For example, in pathways involved in mood regulation, the result can be mood elevation .

Biochemical Analysis

Biochemical Properties

WY 45960 hydrochloride plays a significant role in biochemical reactions as a metabolite of venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it is known to affect serotonin and norepinephrine transporters, which are crucial for neurotransmitter regulation . The interaction with these transporters influences the reuptake of serotonin and norepinephrine, thereby modulating their levels in the synaptic cleft.

Cellular Effects

WY 45960 hydrochloride impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin and norepinephrine transporters, which are involved in neurotransmitter signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of WY 45960 hydrochloride involves its interaction with serotonin and norepinephrine transporters. By binding to these transporters, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, WY 45960 hydrochloride may influence other biomolecules and pathways, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WY 45960 hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that WY 45960 hydrochloride remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound may result in sustained changes in cellular function, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of WY 45960 hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in behavior or physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

WY 45960 hydrochloride is involved in several metabolic pathways, primarily as a metabolite of venlafaxine. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of WY 45960 hydrochloride can influence its pharmacokinetics and overall effects on the body. Additionally, changes in metabolic flux or metabolite levels can impact its efficacy and safety.

Transport and Distribution

The transport and distribution of WY 45960 hydrochloride within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation within specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

WY 45960 hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h7,9-12,17H,4-6,8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUZSOSEIYTGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93413-79-7
Record name Benzeneethanamine, β-1-cyclohexen-1-yl-4-methoxy-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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